N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of indole, pyridazine, and piperidine moieties
Mechanism of Action
Target of Action
It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine is a precursor to serotonin , a neurotransmitter that plays a crucial role in mood regulation, sleep, and cognition. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 , which are involved in the synthesis of prostaglandins and thromboxanes, key players in inflammation and pain.
Mode of Action
The mode of action of this compound is likely a combination of the actions of its precursors. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine, on the other hand, is involved in the regulation and modulation of multiple processes within the central nervous system .
Biochemical Pathways
The compound likely affects the biochemical pathways of its precursors. Naproxen inhibits the conversion of arachidonic acid to prostaglandin G, the first step in the synthesis of prostaglandins and thromboxanes . These molecules are involved in rapid physiological responses, including inflammation and pain. Tryptamine derivatives are involved in various processes within the central nervous system, such as sleep, cognition, memory, and temperature regulation .
Result of Action
The molecular and cellular effects of this compound’s action are likely a combination of the effects of its precursors. Naproxen’s anti-inflammatory action could result in reduced inflammation and pain, while tryptamine’s involvement in neurotransmission could affect mood, sleep, and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis One common approach starts with the preparation of the indole derivative, which is then coupled with a piperidine derivative
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Derivative: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives.
Coupling Reactions: The indole and piperidine derivatives are coupled using standard amide bond formation techniques, often employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Pyridazine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using hydrogenation techniques, typically employing palladium on carbon as a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens, Lewis acids.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced indole or piperidine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
- Indole-3-acetic acid
- Tryptamine derivatives
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is unique due to its combination of indole, pyridazine, and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O/c32-26(27-15-14-20-17-28-24-11-5-4-10-22(20)24)21-9-6-16-31(18-21)25-13-12-23(29-30-25)19-7-2-1-3-8-19/h1-5,7-8,10-13,17,21,28H,6,9,14-16,18H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSLBTYXRCZFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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